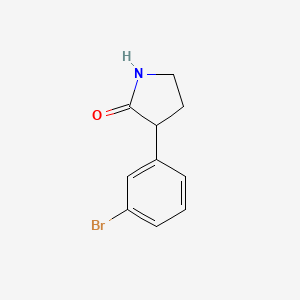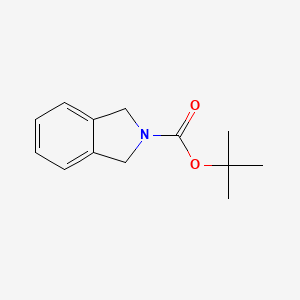![molecular formula C9H7BrN2O4 B1528442 Ácido benzoico, 5-bromo-2-[(2-nitroetenil)amino]- CAS No. 853908-49-3](/img/structure/B1528442.png)
Ácido benzoico, 5-bromo-2-[(2-nitroetenil)amino]-
Descripción general
Descripción
Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-, also known as 5-bromo-2-[(E)-2-nitroethenyl]aminobenzoic acid, is a brominated aromatic carboxylic acid. This compound is characterized by the presence of a bromine atom at the 5th position and a nitroethenylamino group at the 2nd position on the benzene ring. It has a molecular formula of C9H7BrN2O4 and a molecular weight of 287.07 g/mol.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- typically begins with the nitration of 5-bromobenzoic acid. This involves treating 5-bromobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group.
Amination Reaction: The next step involves the introduction of the amino group. This can be achieved by reacting the nitro compound with an amine source, such as hydrazine, under specific conditions to reduce the nitro group to an amino group.
Esterification Reaction: Finally, the carboxylic acid group can be converted to its ester form if needed, using an alcohol in the presence of a catalyst.
Industrial Production Methods: The industrial production of benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- involves large-scale nitration and amination reactions, often carried out in continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and ensure the safety of the operators.
Types of Reactions:
Oxidation Reactions: Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- can undergo oxidation reactions to form benzoic acid derivatives.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution Reactions: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl).
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Hydroxybenzoic acid or alkylbenzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that benzoic acid derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that have aromatic rings and can undergo such reactions.
Mode of Action
The mode of action of 5-Bromo-2-((2-nitrovinyl)amino)benzoic acid involves electrophilic aromatic substitution . In this process, the electrophile (the compound) forms a sigma-bond to the benzene ring of the target, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Comparación Con Compuestos Similares
Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- is unique due to its specific structural features. Similar compounds include:
2-nitrobenzoic acid: This compound lacks the bromine atom.
5-bromobenzoic acid: This compound lacks the nitroethenylamino group.
Propiedades
IUPAC Name |
5-bromo-2-[[(E)-2-nitroethenyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O4/c10-6-1-2-8(7(5-6)9(13)14)11-3-4-12(15)16/h1-5,11H,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMFZZFALOIGB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NC=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226969 | |
| Record name | 5-Bromo-2-[[(1E)-2-nitroethenyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-75-5 | |
| Record name | 5-Bromo-2-[[(1E)-2-nitroethenyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[[(1E)-2-nitroethenyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)
![6-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B1528374.png)


![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1528377.png)


